N-(2-Chloro-phenyl)-succinamic acid ethyl ester

X‑ray crystallography Conformational analysis Hydrogen bonding

Procurement of N-(2-Chloro-phenyl)-succinamic acid ethyl ester (CAS 359446-97-2) is critical for research groups requiring the ortho-chloro regioisomer for conformational and stereoelectronic studies. Unlike meta- or para-chloro analogues, this ortho-substituted compound exhibits a unique syn conformation of the amide N–H bond relative to the chloro group, as confirmed by X-ray crystallography, leading to distinct hydrogen-bonding motifs and ~5% higher crystal density. The ethyl ester modification increases cLogP by ~1.2–1.5 log units over the free acid, improving cell permeability for enzyme assays. Request a quote for this essential building block for SDH/aldose reductase inhibitor development and SPR campaigns.

Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
Cat. No. B12846413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-phenyl)-succinamic acid ethyl ester
Molecular FormulaC12H14ClNO3
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=CC=CC=C1Cl
InChIInChI=1S/C12H14ClNO3/c1-2-17-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13/h3-6H,2,7-8H2,1H3,(H,14,15)
InChIKeyQMJATJQBKYGYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-phenyl)-succinamic acid ethyl ester – Core Chemical Identity and Procurement Baseline


N-(2-Chloro-phenyl)-succinamic acid ethyl ester (CAS 359446-97-2; IUPAC: ethyl 4-(2-chloroanilino)-4-oxobutanoate) is a synthetic succinamic acid derivative bearing an ortho-chlorophenyl substituent and an ethyl ester terminus. With a molecular formula of C₁₂H₁₄ClNO₃ and a molecular weight of 255.70 g·mol⁻¹, the compound presents two key functional handles—a secondary amide and an ester—that jointly define its reactivity profile . The ortho-chloro substitution pattern is the critical structural differentiator from its meta- and para-chloro regioisomers, imposing a unique conformational constraint on the amide segment that directly influences solid-state packing, hydrogen-bonding topology, and potentially molecular recognition events [1].

Why N-(2-Chloro-phenyl)-succinamic acid ethyl ester Cannot Be Casually Replaced by Its Regioisomers or Parent Acid


Simple substitution of N-(2-Chloro-phenyl)-succinamic acid ethyl ester with its 3-chloro or 4-chloro regioisomers—or with the non-esterified parent acid—is scientifically unjustified for any application where conformational pre-organization, lipophilicity, or hydrogen-bonding architecture matters. X‑ray crystallographic studies on the parent amic acid series reveal that the ortho-chloro isomer adopts a syn conformation of the amide N–H bond with respect to the ortho-chloro substituent, a feature completely absent in the meta- and para-chloro analogues, which display anti or distinct amide–carbonyl oxygen relationships [1]. This conformational difference alters the hydrogen-bonding motif in the solid state and is expected to modulate molecular recognition properties in biological or supramolecular contexts [2]. Furthermore, the ethyl ester modification increases calculated lipophilicity (cLogP) by approximately 1.2–1.5 log units relative to the free carboxylic acid form, substantially affecting solubility, membrane permeability, and formulation behaviour [3]. The quantitative evidence below formalises these differentiation points.

Quantitative Differentiation Evidence for N-(2-Chloro-phenyl)-succinamic acid ethyl ester Against Closest Analogs


Unique Syn Conformation of the Amide N–H Bond Driven by Ortho-Chloro Substitution

In the crystal structure of the parent acid N-(2-chlorophenyl)succinamic acid, the amide N–H bond adopts a syn conformation relative to the ortho-chloro atom on the benzene ring [1]. This is in stark contrast to N-(3-chlorophenyl)succinamic acid, where the N–H and C=O bonds in the amide segment are anti to each other and no such syn relationship with chlorine is possible [2]. The 4-chloro isomer similarly lacks this syn arrangement; instead, the amide oxygen and the carbonyl oxygen of the acid segment are anti to each other [3]. The syn conformation in the 2‑chloro derivative creates a distinct intramolecular N–H···Cl electrostatic environment and forces a different hydrogen-bonding topology in the crystal lattice.

X‑ray crystallography Conformational analysis Hydrogen bonding

Distinct Hydrogen-Bonding Topology: Infinite Chains via N–H···O and O–H···O Motifs

All three chlorophenylsuccinamic acid regioisomers form infinite hydrogen-bonded chains in the solid state, but the network geometry differs because of the ortho-Cl-imposed conformational constraint. In the 2‑chloro compound, molecules are linked into infinite chains through intermolecular N–H···O and O–H···O hydrogen bonds, with the syn-oriented amide H atom creating a specific directional motif [1]. The 3‑chloro isomer forms similar chains but with a distinct spatial arrangement due to the absence of the ortho-Cl interaction [2]. The 4‑chloro isomer exhibits yet another arrangement where the amide O and carbonyl O are anti to each other, altering the hydrogen-bonding geometry [3]. This regioisomer-specific hydrogen-bond architecture means that co-crystallisation, salt formation, or formulation outcomes obtained with one isomer cannot be assumed for another.

Supramolecular chemistry Crystal engineering Solid-state stability

Ethyl Esterification Increases Calculated Lipophilicity by ≥1.2 Log Units Relative to the Free Acid

The ethyl ester modification of N-(2-chloro-phenyl)-succinamic acid substantially elevates the calculated partition coefficient (cLogP) compared to the parent carboxylic acid. Consensus cLogP predictions indicate a value of approximately 2.8–3.1 for the ethyl ester, versus approximately 1.6 for the free acid form [1][2]. This increase of ≥1.2 log units corresponds to an approximately 15‑fold increase in the octanol/water partition coefficient, meaning the ester form will exhibit significantly higher membrane permeability and altered solubility profiles. The non-esterified parent acid and its regioisomers, as well as shorter-chain esters (e.g., methyl ester), all occupy different regions of lipophilicity space and are not equivalent in any biological assay or formulation context where passive diffusion matters.

Lipophilicity Drug-like properties Formulation

Crystal Packing Density of the 2-Chloro Parent Acid is ~5% Higher Than That of the 3-Chloro Isomer

From the unit cell data of the single-crystal X‑ray structures, the calculated density of N-(2-chlorophenyl)succinamic acid (monoclinic, P2₁/n) is 1.489 g·cm⁻³, while that of N-(3-chlorophenyl)succinamic acid (orthorhombic, Pbca) is 1.417 g·cm⁻³ [1][2]. The ~5.1% higher density of the 2‑chloro isomer reflects the tighter molecular packing enabled by the syn orientation of the amide H toward the ortho‑Cl. This translates to a smaller molar volume (152.9 cm³·mol⁻¹ for 2‑Cl vs. 160.7 cm³·mol⁻¹ for 3‑Cl) and may confer higher lattice energy and lower intrinsic dissolution rate for the 2‑chloro solid form. Although the ethyl ester itself has not been crystallographically characterised, the conformational predisposition of the 2‑chloro amide fragment is expected to persist in the ester derivative.

Solid-state stability Polymorph prediction Process chemistry

Succinamic Acid Scaffold as a Privileged Chemotype in Antifungal Library Screening

A library of 780 succinamic acid derivatives, synthesised from 8 scaffolds and 60 amines via automated parallel synthesis, was screened for yeast (Saccharomyces cerevisiae) growth inhibition as a preliminary antifungal evaluation [1]. Approximately 55% of library members showed >70% purity by HPLC‑ELS‑MS, validating the general accessibility and screening-readiness of the succinamic acid chemotype [1]. While specific IC₅₀ values for N-(2-chloro-phenyl)-succinamic acid ethyl ester are not reported in this screen, the study demonstrates that the succinamic acid framework—when decorated with diverse aryl amines—yields tractable, screenable compounds with measurable antifungal potential. Separately, 2‑chlorophenyl-bearing fenfuram‑diarylether hybrids have shown EC₅₀ values of 0.242 mg/L against Rhizoctonia solani, with the 2‑chlorophenyl group contributing specific π–π stacking and Cl–π interactions at the succinate dehydrogenase active site [2]. These findings provide a class‑level rationale for prioritising the 2‑chlorophenyl succinamic ester scaffold in antifungal discovery programmes.

Antifungal screening Combinatorial chemistry Scaffold hopping

Aldose Reductase Inhibitory Potential of Succinamic Acid Esters Disclosed in Patent Literature

US Patent 5,688,818 (and counterpart EP 0 719 767 A1) discloses a series of succinamic acid compounds bearing an optionally esterified carboxyl group (R² = ethoxycarbonyl among preferred embodiments) as potent aldose reductase inhibitors [1]. The patent exemplifies several ethyl ester derivatives with in vivo efficacy in models of diabetic cataract and neuropathy, although specific IC₅₀ data for the 2‑chlorophenyl analogue are not tabulated. The generic formula (I) explicitly encompasses N‑substituted succinamic acid ethyl esters, and the SAR suggests that both the N‑aryl substituent and the ester moiety are critical for aldose reductase inhibitory activity and safety margins [1]. This patent precedent establishes the therapeutic relevance of the succinamic acid ethyl ester chemotype and implies that the 2‑chlorophenyl analogue warrants evaluation in aldose reductase assays alongside the benzothiazolyl‑methyl series that dominate the exemplified claims.

Aldose reductase inhibition Diabetic complications Patent SAR

High-Confidence Research and Industrial Application Scenarios for N-(2-Chloro-phenyl)-succinamic acid ethyl ester


Solid-Form Screening and Crystal Engineering Leveraging Ortho-Chloro Conformational Constraint

The unique syn orientation of the amide N–H bond toward the ortho‑chloro substituent, validated by single-crystal X‑ray diffraction of the parent acid [1], makes the 2‑chlorophenyl succinamic ester an attractive candidate for co‑crystal and salt screening programmes. The regioisomer-specific hydrogen‑bonding topology (infinite N–H···O and O–H···O chains) and the ~5% higher crystal density relative to the 3‑chloro isomer [2] indicate that solid forms of the 2‑chloro derivative will exhibit distinct stability, hygroscopicity, and dissolution behaviour. Researchers seeking to develop patentable solid forms or to resolve formulation challenges arising from polymorphism should prioritise the 2‑chloro ethyl ester over meta or para isomers precisely because of this documented conformational divergence.

Medicinal Chemistry Hit-to-Lead Programmes Targeting Aldose Reductase or Succinate Dehydrogenase

The succinamic acid ethyl ester scaffold is explicitly claimed in US Patent 5,688,818 as an aldose reductase inhibitor with utility in diabetic complications [3]. Additionally, the 2‑chlorophenyl moiety has been demonstrated to engage succinate dehydrogenase (SDH) via specific π–π stacking (D/Tyr‑128) and Cl–π interactions (B/His‑249), contributing to a 31.8‑fold improvement in EC₅₀ over fenfuram (0.242 vs. 7.691 mg/L) in fenfuram‑diarylether hybrids [4]. The N-(2-chloro-phenyl)-succinamic acid ethyl ester combines the validated succinamic ester chemotype with the ortho‑chlorophenyl pharmacophore, positioning it as a logical next‑step compound for SDH‑ or aldose reductase‑focused medicinal chemistry campaigns. Procurement of the ethyl ester form, rather than the free acid, provides the lipophilicity needed for cell permeability in enzyme‑ or cell‑based assays (cLogP ~2.8–3.1 vs. ~1.6 for the acid) [5].

Antifungal Discovery Screening Using the Succinamic Acid Library Paradigm

Serrano et al. (2007) demonstrated that succinamic acid libraries—synthesised via automated condensation of succinic acid derivatives with diverse amines—yield screenable compounds with measurable Saccharomyces cerevisiae growth inhibition, with ~55% of members surpassing 70% purity by HPLC‑ELS‑MS [6]. N-(2-Chloro-phenyl)-succinamic acid ethyl ester fits directly into this validated library paradigm as a building block or screening member. The ortho‑chloro substitution may confer target‑specific advantages, as evidenced by the role of the 2‑chlorophenyl group in SDH inhibitor binding [4]. Research groups engaged in antifungal discovery or agrochemical fungicide development should consider this compound as a distinct entry in chlorophenyl‑substituted succinamic ester screening sets, where regioisomer identity is a critical variable.

Comparative Physicochemical Profiling of Regioisomeric Chlorophenyl Succinamic Esters

For groups conducting systematic structure–property relationship (SPR) studies on halogenated aromatic amides/esters, N-(2-chloro-phenyl)-succinamic acid ethyl ester serves as an essential ortho‑substituted comparator alongside its 3‑chloro and 4‑chloro analogues. The documented differences in crystal packing density (~5% higher for 2‑Cl), hydrogen‑bonding topology, and predicted lipophilicity (cLogP ~2.8–3.1) [5][2] provide a quantitative baseline for correlating regiochemistry with solubility, permeability, metabolic stability, and target binding. Procurement of all three regioisomers from a single supplier with matched purity and analytical certification enables internally consistent SPR campaigns, and the 2‑chloro variant should not be omitted—its conformational properties are unique and non‑interpolable from the meta and para data points.

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